molecular formula C20H32O5 B210585 (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

Cat. No. B210585
M. Wt: 352.5 g/mol
InChI Key: BHMBVRSPMRCCGG-IAVHXZOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid, also known as PGA2, is a naturally occurring prostaglandin that has been found to have various biological activities. It is synthesized from arachidonic acid through the cyclooxygenase pathway and belongs to the family of eicosanoids.

Scientific Research Applications

Molecular Structure and Synthesis Studies

  • Synthesis and Characterization : The molecular structures of α,β-unsaturated carboxylic acids, including (E)-hept-2-enoic acid, were reported, showcasing their crystallization process and unit cell parameters, highlighting the importance of structural analysis in the field of organic chemistry (Sonneck et al., 2016).

  • Enantioselective Synthesis : Enantiomerically pure derivatives were synthesized from various starting materials, demonstrating the significance of stereochemistry in synthesizing biologically active compounds, which may have implications in pharmacological studies (Moreno‐Vargas et al., 2004).

  • Fungal Derivatives Isolation : Isolation of novel benzyl derivatives from the fungus Eurotium repens, which exhibited binding affinity for human opioid or cannabinoid receptors, emphasizing the potential of natural sources in drug discovery and receptor study (Gao et al., 2011).

Chemical Synthesis and Derivative Studies

  • Hydroxy Acid Synthesis : The preparation of hydroxy acids and their subsequent reactions showcased the synthesis of complex molecules, which are pivotal in the field of synthetic organic chemistry (Hanzawa et al., 2012).

  • Biosynthesis from Endophytes : Discovery of p-aminoacetophenonic acids from a mangrove endophyte illustrates the role of microorganisms in producing bioactive compounds, potentially contributing to the field of medicinal chemistry and drug synthesis (Guan et al., 2005).

  • Synthesis of Luminescent Molecular Crystals : The synthesis of organic compounds used as building blocks for molecular crystals with stable photoluminescence marks progress in materials science, useful in creating novel materials for technological applications (Zhestkij et al., 2021).

properties

Product Name

(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-/m0/s1

InChI Key

BHMBVRSPMRCCGG-IAVHXZOJSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C/CCCC(=O)O)O

SMILES

O[C@@H](C1)[C@H](C/C=C/CCCC(O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)C1=O

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O

synonyms

5,6-trans PGD2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 2
(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 3
(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 4
(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 5
(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Reactant of Route 6
(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

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